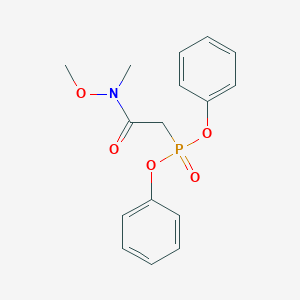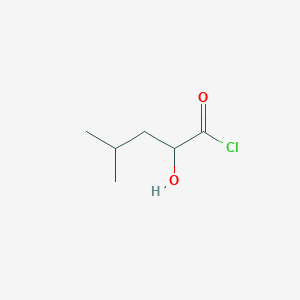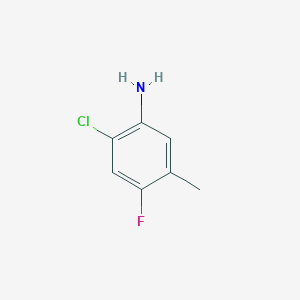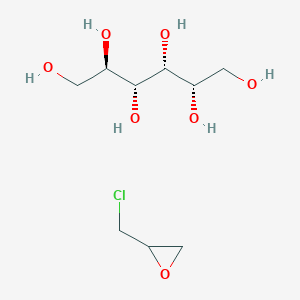
Ethyl 4-(trimethylsilyloxy)-2-butynoate
概要
説明
Ethyl 4-(trimethylsilyloxy)-2-butynoate is an organic compound characterized by the presence of a trimethylsilyloxy group attached to a butynoate ester. This compound is notable for its utility in organic synthesis, particularly in the formation of complex molecular structures due to its reactive alkyne and ester functionalities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(trimethylsilyloxy)-2-butynoate typically involves the reaction of ethyl 4-hydroxy-2-butynoate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory settings. The scalability of the reaction is facilitated by the availability of trimethylsilyl chloride and the simplicity of the reaction setup.
化学反応の分析
Types of Reactions: Ethyl 4-(trimethylsilyloxy)-2-butynoate undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted butynoates.
科学的研究の応用
Ethyl 4-(trimethylsilyloxy)-2-butynoate finds applications in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of heterocycles and natural product analogs.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Ethyl 4-(trimethylsilyloxy)-2-butynoate involves its reactive alkyne and ester groups. The alkyne group can participate in cycloaddition reactions, forming new carbon-carbon bonds, while the ester group can undergo hydrolysis or transesterification. The trimethylsilyloxy group serves as a protecting group, stabilizing the molecule during reactions and preventing unwanted side reactions.
類似化合物との比較
Ethyl 4-hydroxy-2-butynoate: Lacks the trimethylsilyloxy group, making it less stable and more reactive.
Trimethylsilylacetylene: Contains a trimethylsilyl group but lacks the ester functionality, limiting its versatility in synthesis.
Ethyl 2-butynoate: Lacks the trimethylsilyloxy group, making it less suitable for certain protective group strategies.
Uniqueness: Ethyl 4-(trimethylsilyloxy)-2-butynoate is unique due to the presence of both the trimethylsilyloxy group and the ester functionality. This combination allows for a wide range of chemical transformations while providing stability and selectivity in reactions.
特性
IUPAC Name |
ethyl 4-trimethylsilyloxybut-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3Si/c1-5-11-9(10)7-6-8-12-13(2,3)4/h5,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKGOIUOOCPLLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CCO[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00558470 | |
| Record name | Ethyl 4-[(trimethylsilyl)oxy]but-2-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00558470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122850-62-8 | |
| Record name | Ethyl 4-[(trimethylsilyl)oxy]but-2-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00558470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-trimethylsiloxy-2-butynoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

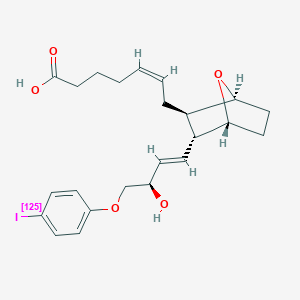


![3-Oxatricyclo[4.3.0.02,4]non-8-ene-2-carbaldehyde](/img/structure/B38641.png)

